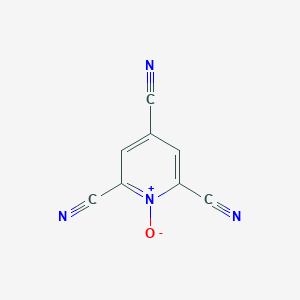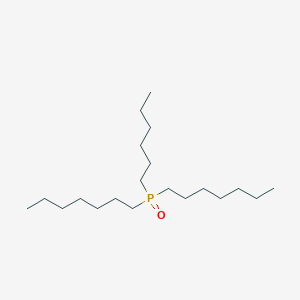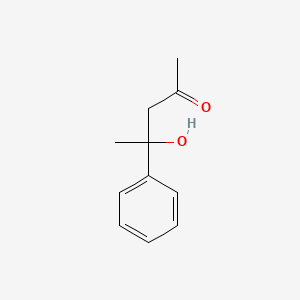
2,4,6-Pyridinetricarbonitrile, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pyridinetricarbonitrile, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by the presence of three cyano groups attached to the pyridine ring and an oxide group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation Products: Higher oxides or hydroxylated derivatives.
Reduction Products: Parent pyridine compounds.
Substitution Products: Functionalized pyridine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Pyridinetricarbonitrile, 1-oxide can be compared with other nitrogen-containing heterocyclic compounds such as:
2,4,6-Tricyanopyridine: Similar structure but lacks the oxide group, leading to different reactivity and applications.
2,6-Diamino-4-chloropyrimidine N-oxide: Contains amino and chloro groups, used in different medicinal applications.
1,2,4-Oxadiazoles: Another class of nitrogen-containing heterocycles with distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of cyano and oxide groups, which confer specific chemical properties and reactivity patterns not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
13218-12-7 |
|---|---|
Molekularformel |
C8H2N4O |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H |
InChI-Schlüssel |
BJGDBCRKGROPDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)




![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
